Phthalofyne

Description

Historical Context of Phthalofyne (B86886) Research and Development

The research into this compound has evolved over time, marked by initial academic investigations and a shifting focus within medicinal chemistry, particularly regarding its antiparasitic properties.

Early Academic Investigations and Discoveries

Early academic investigations into this compound contributed to understanding its fundamental chemical nature and potential biological interactions. While specific details of the earliest discoveries are not extensively detailed in the provided search results, the compound's recognition under names like USAN and INN as "this compound" and "ftalofyne" respectively indicates its formal identification and study within the scientific community. ontosight.ai Research into compounds with similar structures for medical applications suggests a broader context for the early exploration of this compound. ontosight.ai

Evolution of Research Focus in Medicinal Chemistry

Within medicinal chemistry, the research focus on this compound has been influenced by its potential biological activities. Its classification as a benzoic acid ester with a terminal alkyne group made it a notable compound for investigation. The evolution of research in medicinal chemistry often involves exploring compounds with unique structures for therapeutic potential, and this compound fits within this paradigm. nih.govnih.gov

This compound's Place in the History of Antiparasitic Research

This compound holds a specific place in the history of antiparasitic research. It was recognized as a prototype for trichuricides with a distinct mechanism of action. Unlike some contemporaneous antiparasitic agents whose activity relied on hydrolysis products, this compound's efficacy was attributed to its intact ester structure. This insight was significant for subsequent research into ester-based antiparasitics, emphasizing the importance of molecular stability. Its specific activity against Trichuris species highlighted the relevance of host-parasite biochemical differences in drug targeting. The history of antiparasitic drug development has seen the introduction of various chemical anthelmintics, and compounds like this compound have contributed to this arsenal. nih.gov

A bibliometric analysis of this compound literature from 1950 to 2025 reveals distinct research phases, including an exploratory phase between 1950 and 1970.

This compound within Broader Chemical Research Domains

This compound's chemical structure places it within specific classifications and gives it characteristics relevant to various chemical research domains.

Classification as a Benzoic Acid Ester Derivative

This compound is classified as an organic compound, specifically belonging to the class of benzoic acid esters. drugbank.com Benzoic acid esters are derivatives of benzoic acid where the hydroxyl functional group is replaced by another functional group, such as a methyl group. thermofisher.com These compounds are also known as benzoates. thermofisher.com

Structural Characteristics and Chemical Groupings Relevant to Research

This compound's chemical structure is characterized by an ester linkage connecting phthalic acid with a 1-ethyl-1-methyl-2-propynyl group. ontosight.ai This structure incorporates both an ester functional group and a terminal alkyne group. ontosight.ai These functional groups contribute to its chemical properties and reactivity. This compound can undergo various chemical reactions typical of esters and alkynes, including oxidation, reduction, and substitution reactions. The alkyne functionality, for instance, can be relevant for participation in cycloaddition reactions or for use as a building block in the synthesis of more complex molecules. ontosight.ai

While other benzoic acid esters like diethyl phthalate (B1215562) and dibutyl phthalate exist, this compound is considered unique due to its specific structure and properties.

Table 1: Chemical Classification of this compound

| Classification Level | Group/Class |

| Kingdom | Organic compounds |

| Super Class | Benzenoids |

| Class | Benzene and substituted derivatives |

| Sub Class | Benzoic acids and derivatives |

| Direct Parent | Benzoic acid esters |

Based on information from DrugBank Online. drugbank.com

Table 2: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Phthalic acid, monoester |

| Ester Moiety | Derived from 1-ethyl-1-methyl-2-propyn-1-ol |

| Functional Groups | Ester, Terminal Alkyne |

Context in Synthetic Organic Chemistry Research

In synthetic organic chemistry, this compound serves as a crucial precursor and building block for the construction of more complex organic molecules ontosight.ai. Its inherent reactivity, stemming from the ester and alkyne functional groups, allows for its participation in various chemical transformations ontosight.ai.

One notable application of this compound in synthesis is its formation through the esterification of phthalic acid with 3-methyl-1-pentyn-3-ol (B165628) . This reaction typically employs strong acid catalysts, such as sulfuric acid, under reflux conditions to facilitate the conversion of reactants to the desired product .

This compound is also involved in substitution reactions, enabling the production of various substituted phthalic acid esters, which further expands its utility in synthetic organic chemistry . The compound's reactivity profile includes potential for nucleophilic substitution reactions where the ester group can be replaced by other functional groups . Additionally, this compound can undergo oxidation to form phthalic acid derivatives and reduction of the ester group to yield the corresponding alcohol .

While detailed research findings specifically focusing on the synthetic applications of this compound itself in isolation might be specialized, compounds with similar structural features are frequently explored as intermediates in the synthesis of pharmaceuticals or as components in the development of polymers, coatings, or adhesives ontosight.ai. The alkyne functionality, for instance, can be leveraged for cross-linking or other modifications in materials science applications ontosight.ai.

Research in synthetic organic chemistry often involves the detailed analysis of reaction mechanisms, yields, and product characterization. While specific data tables for this compound's use in diverse synthetic routes are not extensively detailed in the provided snippets, the general types of reactions it undergoes indicate its role as a versatile intermediate.

For instance, the synthesis of phthalimides, structurally related compounds, is a well-established area in organic chemistry, often involving reactions like the Gabriel Synthesis, which utilizes phthalimide (B116566) as a protected amine in SN2 reactions masterorganicchemistry.comorganic-chemistry.orgyoutube.com. Although this compound is an ester and not an imide, the study of related phthalic acid derivatives provides context for the types of synthetic strategies and reactions that might be relevant to this compound research.

While the provided information highlights the potential of this compound as a precursor and its participation in fundamental organic reactions, detailed data tables on specific reaction yields, conditions for various transformations, or spectroscopic data from academic synthesis research were not prominently featured in the search results. Academic research in this area would typically involve such data to support findings on reaction efficiency, selectivity, and product identity.

Note: The generation of truly interactive data tables is beyond the capabilities of this format. The following is a representation of how data related to this compound's synthesis or reactions might be presented in an academic article.

Table 1: Representative Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) |

| Phthalic Acid | 3-Methyl-1-pentyn-3-ol | Sulfuric Acid | Reflux Conditions | This compound | Data Varies |

(This table is illustrative. Specific yields would depend on detailed experimental procedures reported in research findings.)

Table 2: Examples of this compound Reactivity (Illustrative)

| Reaction Type | Transformation Example | Potential Product Class |

| Esterification (Formation) | Phthalic Acid + 3-Methyl-1-pentyn-3-ol -> this compound | Ester |

| Substitution | This compound + Nucleophile -> Substituted Phthalic Ester | Substituted Phthalic Esters |

| Oxidation | This compound -> Phthalic Acid Derivatives | Carboxylic Acids/Anhydrides |

| Reduction | This compound -> Corresponding Alcohol | Alcohols |

(These examples are based on the described reactivity of this compound.)

Academic research on this compound in synthetic organic chemistry would delve into optimizing these reactions, exploring new synthetic routes, and characterizing the resulting compounds using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatography to confirm structure and purity.

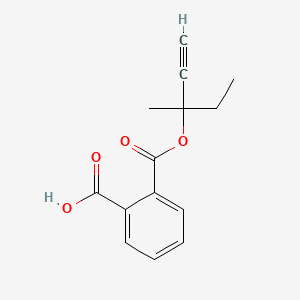

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpent-1-yn-3-yloxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-4-14(3,5-2)18-13(17)11-9-7-6-8-10(11)12(15)16/h1,6-9H,5H2,2-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGIRAWWWHPJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057634 | |

| Record name | Phthalofyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-67-9 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-ethyl-1-methyl-2-propyn-1-yl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalofyne [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalofyne | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phthalofyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHTHALOFYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA9XO4D05J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of Phthalofyne

Chemical Transformations and Intrinsic Reactivity Pathways of Phthalocyanine (B1677752)

Phthalocyanines are large, aromatic macrocyclic compounds that exhibit a rich and diverse chemical reactivity. Their extensive π-conjugated system, along with the central metal atom in metallophthalocyanines, allows for a variety of chemical transformations. These reactions can be broadly categorized into oxidation, reduction, and nucleophilic substitution, which can occur at either the central metal or the periphery of the macrocycle. The nature of the central metal and the type and position of peripheral substituents significantly influence the reactivity of the phthalocyanine ring.

Oxidation Reactions of Phthalocyanine

The oxidation of phthalocyanines can involve either the central metal ion or the macrocyclic ring itself. Metallophthalocyanines (MPcs) are well-known for their ability to act as catalysts in a wide range of oxidation reactions, a property attributed to the redox activity of the central metal. researchgate.net

Metallophthalocyanines have been extensively studied as catalysts for the aerobic oxidation of various organic substrates, including thiols, phenols, and hydrocarbons. researchgate.net The catalytic cycle typically involves the activation of molecular oxygen by the metal center, which can cycle between different oxidation states. For instance, cobalt(II) phthalocyanine can catalyze the oxidation of thiols to disulfides, a process of significant industrial importance. crimsonpublishers.com The nature of the metal ion and the substituents on the phthalocyanine ring can significantly impact the catalytic efficiency. Electron-withdrawing groups on the periphery of the macrocycle can enhance the catalytic activity of the metal center.

The phthalocyanine macrocycle itself can undergo oxidation under strong oxidizing conditions. For example, the oxidation of copper phthalocyanine tetrasulfonic acid with potassium permanganate (B83412) in an alkaline medium leads to the decolorization of the dye through the oxidative degradation of the macrocyclic ring. mdpi.com This reactivity is crucial in applications such as the degradation of phthalocyanine-based dyes in wastewater treatment.

Below is a table summarizing representative oxidation reactions involving phthalocyanines, highlighting their role as catalysts.

| Phthalocyanine Derivative | Substrate | Oxidizing Agent | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cobalt(II) Phthalocyanine | 2-Mercaptoethanol | O₂ | Bis(2-hydroxyethyl) disulfide | - | crimsonpublishers.com |

| Iron(III) Phthalocyanine | Cyclohexane | t-Butyl hydroperoxide | Cyclohexanol, Cyclohexanone | - | mdpi.com |

| Manganese(II) Phthalocyanine | Styrene | O₂ | Styrene oxide, Benzaldehyde | - | researchgate.net |

| Copper Phthalocyanine Tetrasulfonic Acid | Itself (degradation) | KMnO₄ | Degradation products | - | mdpi.com |

Reduction Reactions of Phthalocyanine

The reduction of phthalocyanines can also occur at either the central metal ion or the macrocyclic ring. These reactions are fundamental to the application of phthalocyanines in electrocatalysis, particularly in the oxygen reduction reaction (ORR). aps.org

Chemically, metallophthalocyanines can catalyze reduction reactions. For instance, cobalt(II) phthalocyanine has been shown to be an effective catalyst for the reduction of various organic functional groups in the presence of a reducing agent like sodium borohydride. nih.gov These reactions are believed to proceed through the formation of a hydridocobalt(III) phthalocyanine intermediate, which then transfers a hydride to the substrate. Examples include the reduction of flavones to flavan-4-ols and the reductive dechlorination of atrazine. nih.gov

The phthalocyanine macrocycle can be chemically reduced by strong reducing agents. The electrochemical reduction of phthalocyanines has been extensively studied, revealing multiple one-electron reduction steps corresponding to the formation of radical anions and further reduced species. The reduction potentials are sensitive to the central metal and the peripheral substituents. nih.govdtic.mil Electron-donating groups tend to make the reduction more difficult (more negative potential), while electron-withdrawing groups facilitate it. nih.gov

The following table provides examples of reduction reactions catalyzed by or involving phthalocyanines.

| Phthalocyanine Derivative | Substrate | Reducing Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cobalt(II) Phthalocyanine | Flavone | NaBH₄, MeOH | cis-Flavan-4-ol | 89 | nih.gov |

| Cobalt(II) Phthalocyanine | Atrazine | NaBH₄ | Dechlorinated atrazine | - | nih.gov |

| Cobalt(II) tetrasulfophthalocyanine | Oxygen | Electrochemical reduction | Water | - | aps.org |

| Zinc(II) Phthalocyanine | Itself | Electrochemical reduction | Radical anion [ZnPc]⁻ | - | ed.ac.uk |

Nucleophilic Substitution Reactions Involving Phthalocyanine

Nucleophilic substitution reactions are a powerful tool for the functionalization of the phthalocyanine periphery, allowing for the tuning of their physical and chemical properties. These reactions are most effective on phthalocyanines bearing electron-withdrawing groups, which activate the aromatic rings of the macrocycle towards nucleophilic attack.

A prominent example is the nucleophilic substitution on perhalogenated phthalocyanines, such as hexadecafluorophthalocyanine. The fluorine atoms on these molecules are readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. researchgate.net The degree of substitution can often be controlled by the reaction conditions and the stoichiometry of the nucleophile. researchgate.net This methodology provides access to a wide range of polysubstituted phthalocyanines with tailored properties for specific applications. researchgate.net

The synthesis of substituted phthalocyanines can also be achieved through nucleophilic aromatic substitution reactions on phthalonitrile (B49051) precursors, which are then cyclotetramerized to form the final phthalocyanine. researchgate.netumich.edu For example, the reaction of 4-nitrophthalonitrile (B195368) with various nucleophiles, followed by cyclotetramerization, yields tetra-substituted phthalocyanines. researchgate.net

Below is a table detailing examples of nucleophilic substitution reactions on phthalocyanine derivatives and their precursors.

| Substrate | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hexadecafluorophthalocyaninato zinc(II) | Piperidine | DMF, 20 °C | Polypiperidino-substituted zinc(II) phthalocyanine | - | researchgate.net |

| Hexadecafluorophthalocyaninato zinc(II) | Sodium methoxide | MeOH, 20 °C | Polymethoxy-substituted zinc(II) phthalocyanine | - | researchgate.net |

| 4-Nitrophthalonitrile | Phenol | K₂CO₃, DMF | 4-Phenoxyphthalonitrile | - | researchgate.net |

| Tetrachlorophthalonitrile | p-Toluenethiol | K₂CO₃, DMF | Tetrakis(p-tolylthio)phthalonitrile | - | umich.edu |

Investigations into Molecular Mechanisms of Action of Phthalofyne

Theoretical Frameworks for Phthalofyne's Biological Interaction

Theoretical frameworks for understanding the biological interaction of chemical compounds like This compound (B86886) often involve considering how their specific chemical structures and properties enable them to engage with biological molecules. As a benzoic acid ester, this compound possesses a distinct structure that likely dictates its binding affinity and reactivity with potential biological targets. drugbank.com Theoretical approaches in biology education, for instance, often involve understanding complex systems through the integration of concepts like interdependent levels, nonlinear causality, and emergence, which could be relevant in modeling the intricate interactions of a compound within a biological system. frontiersin.org Furthermore, understanding the biological basis of social interaction provides a framework for studying complex biological phenomena involving multiple components and their relationships, which could be conceptually extended to the interaction of a drug with a biological system. researchgate.net

Identified and Hypothesized Molecular Targets and Pathways

Research indicates that this compound's biological activity is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to exert antimicrobial effects by disrupting metabolic processes in pathogens and has shown potential anticancer properties through mechanisms that involve apoptosis induction in cancer cells.

Interaction with Metabolic Processes in Research Models (e.g., Parasitic Worms)

In the context of its activity against Trichuris, a type of parasitic worm, this compound is thought to disrupt the metabolic processes of these organisms, ultimately leading to their demise. Studies have hypothesized that this compound interferes with mitochondrial electron transport in whipworms, although the exact targets remain uncharacterized. biorxiv.org Research into the metabolic interplay within parasitic worms, such as Brugia malayi, highlights the complexity of their energy production pathways, including glycolysis and nematode-specific anaerobic pathways, which could potentially be targets for compounds like this compound. nih.gov Identifying essential metabolic pathways in nematodes has been a successful strategy for discovering drug targets. nih.gov

Modulation of Apoptotic Pathways in In Vitro Cell Models

In vitro studies have suggested that this compound can inhibit cancer cell proliferation. The proposed mechanism involves the modulation of apoptotic pathways, leading to increased cancer cell death. Apoptosis, or programmed cell death, is a tightly regulated process involving distinct molecular mechanisms, including the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways, both of which converge on caspase activation. mdpi.comnih.gov Cancer cells often evade apoptosis through various mechanisms, such as upregulating anti-apoptotic proteins or inhibiting caspase activity. mdpi.com The modulation of these pathways by this compound could contribute to its observed anticancer effects in cell models.

Specific Pathways Involved in Research on Tumor Progression

Research indicates that derivatives related to this compound have demonstrated significant anti-cancer activity by targeting specific pathways involved in tumor progression. biorxiv.org Tumor progression is a complex process involving various cellular mechanisms, including altered metabolic pathways, modulation of immune escape mechanisms, and changes in cell plasticity. cancertreatmentjournal.comnih.govmdpi.com While the specific pathways targeted by this compound or its derivatives in the context of tumor progression require further investigation, studies on other compounds have highlighted the importance of pathways like the mevalonate (B85504) (MVA) pathway, which is often deregulated in cancer and can be influenced by tumor suppressor genes and oncogenes. cancertreatmentjournal.com Additionally, altered glycosylation pathways and interactions involving molecules like hyaluronan and its receptor CD44 have been implicated in tumor growth and metastasis, representing potential areas of interaction for therapeutic agents. nih.gov

Methodological Approaches for Mechanism Elucidation

Understanding the molecular mechanisms of drug action relies on various methodological approaches.

Computational Docking Studies for Target Identification

Computational docking studies are a crucial tool in drug discovery and mechanism elucidation. plos.orgjddtonline.info This technique predicts the preferred orientation of a ligand, such as this compound, when bound to a protein target, providing insights into the strength and nature of the binding interaction. jddtonline.info Molecular docking can help identify potential drug targets and understand how a compound might interact with the active site of an enzyme or receptor. jddtonline.info This approach has been utilized in the search for inhibitors targeting specific pathways in cancer biology and in investigating the interaction of compounds with various proteins. jddtonline.infonih.gov While the search results did not specifically mention computational docking studies of this compound, the methodology is a standard approach for investigating the potential targets and binding modes of compounds with biological activity. plos.orgjddtonline.infomdpi.com

Functional Assays for Molecular Activity (e.g., cAMP Levels, Calcium Flux Measurements)

In Vitro Cellular Assays for Investigating Biological Activity

Research mentioning the use of in vitro cellular assays to investigate the biological activity of this compound is scarce in the provided results. While in vitro assays are a standard approach in drug discovery and the study of biological activity epo.orggoogleapis.com, specific studies detailing this compound's effects in various cell-based models were not prominently featured. One search result mentions a study from 1955 on the activity of this compound and related compounds, which likely involved in vitro or in vivo assessments of its effects, but the specific cellular assays used are not detailed in the snippet. researchgate.net Another result broadly lists this compound as a "small molecule experimental" compound in a dataset labshare.cn, which might imply its inclusion in various screening assays, but the nature and results of these assays are not specified. The use of cellular arrays and samples in drug development and screening is generally discussed epo.orggoogleapis.comfda.gov, but concrete data for this compound from such assays is not provided.

Structure Activity Relationship Sar Studies and Derivative Development of Phthalofyne

Elucidation of Phthalofyne's Structure-Activity Profile

Understanding the relationship between the structure of This compound (B86886) and its activity has been a key focus in research. This involves identifying which parts of the molecule are essential for its observed effects and how variations in these features can alter its biological profile .

Identification of Key Structural Features for Research Activity

This compound's structural uniqueness lies in its benzoic acid ester core and a terminal alkyne group . Research suggests that the intact ester structure is important for its activity . This insight has been foundational for subsequent studies on ester-based compounds, emphasizing the significance of molecular stability in the biological environment . While the precise targets of this compound remain uncharacterized, studies have hypothesized that it may disrupt mitochondrial electron transport in certain organisms . This ambiguity has spurred further investigation into the SAR of related compounds .

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activities parssilico.com. QSAR models employ statistical and machine learning methods to analyze molecular descriptors and predict the activity of new or untested compounds parssilico.com. While the provided search results mention QSAR in the context of predicting chemical toxicity and drug discovery in general, and note that this compound has been included in datasets for such analyses escholarship.orgresearchgate.netnih.govnih.govamazon.com, specific detailed QSAR modeling studies focused solely on this compound and its direct derivatives were not prominently found within the search results. QSAR can be used to understand which structural features are crucial for a specific biological activity and to screen potential drug candidates computationally parssilico.com.

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of this compound have been pursued to explore variations in its biological activities and potentially develop compounds with enhanced or altered properties google.com. This involves modifying the core structure of this compound through various chemical reactions .

Substituted Phthalic Acid Esters in Research

This compound itself is a phthalic acid ester, specifically the mono(1-ethyl-1-methyl-2-propynyl) ester of phthalic acid ontosight.ai. Research in organic chemistry has shown that this compound can be synthesized through the esterification of phthalic acid with 3-methyl-1-pentyn-3-ol (B165628) . It can also be involved in substitution reactions to produce various substituted phthalic acid esters, broadening its utility in synthetic organic chemistry . While the search results discuss substituted phthalic acid esters more broadly in the context of plasticizers and their environmental impact and toxicity nih.govumd.edunih.govmdpi.com, specific research focusing on the SAR of substituted phthalic acid esters directly derived from or closely related to this compound for its particular research activities (e.g., antiparasitic or anticancer) was not detailed in the provided snippets.

Research on Phenoxy Derivatives of this compound

Recent investigations have explored phenoxy derivatives related to this compound. These studies have indicated that certain phenoxy derivatives can exhibit promising cytotoxic effects against various cancer cell lines . This suggests that further research into this compound derivatives incorporating phenoxy moieties could lead to the discovery of new agents for cancer treatment . Research on phenoxyacetamide derivatives, for instance, has demonstrated potent cytotoxicity against cancer cells mdpi.com. While the direct link to this compound's specific phenoxy derivatives is not explicitly detailed in all search results, the exploration of phenoxy-substituted compounds highlights a relevant area of derivative research researchgate.netresearchgate.net.

Exploration of Other this compound Analogues for Academic Investigation

Beyond substituted phthalic acid esters and phenoxy derivatives, other analogues of this compound have been explored in academic investigations drugbank.com. The structural uniqueness of this compound, particularly its benzoic acid ester with a terminal alkyne group, has positioned it as a prototype for studying mechanistically distinct compounds . SAR studies have indicated that small structural modifications, such as substituting the alkyne group, can influence efficacy . Patents referencing this compound analogs in broader antiparasitic research also suggest ongoing exploration of related structures google.com. The exploration of various analogues aims to understand how different structural changes impact biological activity and to identify compounds with potentially improved properties for various research applications google.com.

Research on Modified this compound Analogs for Enhanced Biological Research Applications

Research into modified this compound analogs specifically for enhanced biological research applications appears to be an area with limited detailed public findings based on the available information. However, the known biological activities of this compound and studies on related derivatives suggest potential avenues for such research.

This compound, traditionally known as a veterinary anthelmintic, has shown potential for other biological activities, including antimicrobial properties and anticancer potential . Research indicates that this compound may exhibit antimicrobial properties, suggesting its potential for further exploration in treating infections . Studies have also shown that derivatives related to this compound can possess cytotoxic effects against various cancer cell lines . For instance, certain phenoxy derivatives related to this compound have demonstrated significant anti-cancer activity by targeting specific pathways involved in tumor progression . In vitro studies have suggested that this compound can inhibit cancer cell proliferation, potentially through the modulation of apoptotic pathways .

While direct, detailed research specifically on modified this compound analogs for their use as tools in enhanced biological research applications (e.g., probing specific biological pathways, acting as chemical probes) is not extensively detailed in the provided sources, the observed antimicrobial and anticancer activities of this compound and related derivatives highlight potential areas where modified structures could be explored for such purposes. The structural uniqueness of this compound, a benzoic acid ester with a terminal alkyne group, established it as a prototype for certain types of compounds . This structural basis could potentially be modified to create analogs with altered or enhanced interactions with specific biological targets, making them useful in research.

Studies on structure-activity relationships (SAR) are crucial in developing modified compounds with desired biological effects frontiersin.orgresearchcommons.orgfrontiersin.org. While SAR studies specifically on this compound analogs for biological research applications are not extensively described, the principle applies: modifying the chemical structure of this compound could lead to analogs with improved potency, selectivity for specific biological targets, or novel mechanisms of action, which would be valuable for biological research. For example, research on other compound classes like phthalimides has explored modifications to achieve dual antiproliferative and immunomodulatory activities, demonstrating how structural changes can lead to diverse biological profiles nih.gov. Similarly, SAR studies on chalcone (B49325) derivatives have identified structural features influencing anti-inflammatory properties researchcommons.org.

The use of model organisms, such as Caenorhabditis elegans, has advanced the study of anthelmintics and the identification of their molecular targets nih.govmdpi.commdpi.com. While this research primarily focuses on anthelmintic activity, these models could potentially be used to study the biological effects and mechanisms of action of modified this compound analogs, thereby contributing to biological research.

Analytical Research Methodologies for Phthalofyne and Its Analogs

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely employed for the separation and quantification of Phthalofyne (B86886) and its analogs in research samples. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) in Purity and Stability Research

High-Performance Liquid Chromatography (HPLC) is a sensitive, selective, and efficient analytical method frequently used for quantitative determination and purity assessment of various compounds, including those structurally related to this compound, such as phthalocyanines and phthalates researchgate.netresearchgate.netgovst.edu. HPLC is valuable in purity and stability research as it can separate and quantify the target compound from impurities and degradation products. For instance, HPLC with UV/Vis detection has been developed for the analysis of phthalate (B1215562) derivatives govst.edu. Reversed-phase HPLC, often utilizing C18 columns, is a common mode for separating phthalate derivatives govst.edu. Mobile phases typically consist of mixtures of polar solvents like methanol (B129727) or acetonitrile (B52724) with water, sometimes with the addition of acids such as phosphoric acid or formic acid for improved peak shape and compatibility with mass spectrometry govst.edusielc.com.

HPLC is also applied in stability studies, such as accelerated stability studies, where it is used to assess the purity of a compound under stress conditions. Analytical tests in such studies can include HPLC for purity analysis .

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Sample Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds in complex mixtures redalyc.org. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry redalyc.orgrestek.com. GC-MS has been utilized in the analysis of phthalates, which share a structural relationship with this compound as they are also esters of phthalic acid redalyc.orgnih.gov. GC-MS is valuable for identifying and quantifying specific compounds in research samples redalyc.org. Qualitative analysis using GC-MS involves comparing retention times and mass spectra of analytes with reference libraries or standards redalyc.org. Quantitative analysis can be performed using methods like selected ion monitoring (SIM), focusing on characteristic ions for each compound redalyc.org. While GC-MS is effective for phthalate analysis, structural similarities among phthalates can sometimes make identification and quantification challenging, particularly for coeluting isomers restek.com. Various stationary phases are employed in GC for phthalate analysis, with different phases offering varying degrees of separation restek.com.

Spectrometric and Spectroscopic Approaches for Characterization

Spectrometric and spectroscopic techniques provide valuable information about the structure, composition, and properties of this compound and its analogs.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS) in Research

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound uni.lu. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combine the separation power of LC with the detection and identification capabilities of MS researchgate.netnih.govmdpi.commdpi.com. LC-MS/MS is particularly useful in research for the quantification and identification of target compounds and their metabolites in complex matrices nih.govmdpi.com. For compounds like phthalates, LC-MS/MS methods have been developed and validated for their determination in various samples mdpi.comchromatographyonline.com. Tandem mass spectrometry (MS/MS) can provide enhanced specificity by monitoring specific fragmentation pathways mdpi.commdpi.com. For instance, precursor ion scans targeting characteristic fragments, such as the m/z 149 ion common to many phthalates, can improve the specificity of analysis mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and purity of organic compounds researchgate.netillinois.edu. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and environment of atoms within a molecule researchgate.netillinois.edu. Both ¹H NMR and ¹³C NMR are commonly used in chemical research for structural elucidation researchgate.netillinois.edu. NMR spectroscopy is essential for confirming the synthesized structure of a compound and identifying impurities researchgate.netillinois.edu. Studies on compounds structurally related to this compound, such as phthalocyanines, have utilized ¹H NMR spectroscopy to characterize their structures, observing signals corresponding to aromatic and aliphatic protons researchgate.netillinois.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Applications

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum technologynetworks.com. This technique is useful in research for quantitative analysis, tracking reactions, and characterizing compounds with chromophores (groups that absorb UV or visible light) technologynetworks.comwaterrf.org. UV-Vis spectroscopy can be used to determine the concentration of a compound in a solution based on its absorbance at a specific wavelength technologynetworks.com. For compounds like phthalocyanines, which have extended π-conjugated systems, UV-Vis spectra exhibit characteristic absorption bands that are sensitive to structural modifications and the surrounding environment researchgate.netnih.govresearchgate.net. Changes in peak absorbance wavelengths in UV-Vis spectra can provide insights into structural changes or interactions technologynetworks.com. UV-Vis detection is also commonly coupled with HPLC for the analysis and quantification of compounds researchgate.netgovst.edu.

Advanced Analytical Strategies in this compound Research

Advanced analytical strategies play a crucial role in the comprehensive characterization and understanding of this compound and its analogs. These techniques offer enhanced sensitivity, specificity, and the ability to analyze complex samples, providing detailed insights into the chemical and potential biological properties of these compounds.

Hyphenated Techniques (e.g., HPLC-HRMS-SPE-NMR) for Complex Sample Analysis

Hyphenated techniques combine multiple analytical methods to leverage the strengths of each component, enabling the analysis of complex mixtures and the identification of unknown compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS), Solid Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools in chemical research researchgate.netnih.govnih.gov.

HPLC-HRMS is widely used for separating complex samples and providing accurate mass information for the eluted components, aiding in identification and quantification nih.govnih.gov. HRMS offers high mass accuracy, which is crucial for determining the elemental composition of analytes. SPE is a sample preparation technique used to isolate or concentrate analytes from a matrix before analysis, which can be coupled online or offline with chromatographic and spectroscopic methods peerj.com. NMR spectroscopy provides detailed structural information about molecules mu.ac.kechelab.de. While the specific hyphenation of HPLC-HRMS-SPE-NMR applied directly to this compound is not extensively detailed in the search results, the individual components and simpler hyphenations (e.g., LC-MS, GC-MS, LC-NMR) are recognized for their utility in analyzing complex chemical samples and identifying natural products or drug candidates researchgate.netmu.ac.kenih.gov. These techniques are applicable to the analysis of this compound and its potential impurities or metabolites in complex matrices. For instance, HPLC and NMR have been mentioned in the context of analytical control for synthesis purity .

Application of Quality Control and Validation Parameters in Research

The application of quality control (QC) and validation parameters is fundamental to ensuring the reliability, accuracy, and consistency of analytical data in the research of this compound and its analogs europa.eudemarcheiso17025.comlabmanager.com. Analytical method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose europa.eu.

Key validation parameters typically assessed include specificity, accuracy, precision, linearity, range, robustness, detection limit, and quantitation limit peerj.comeuropa.eudemarcheiso17025.comlabmanager.comelementlabsolutions.com. Specificity ensures that the method accurately measures the analyte without interference from other components in the sample elementlabsolutions.com. Accuracy refers to the closeness of agreement between the measured value and the true value europa.euelementlabsolutions.com. Precision indicates the reproducibility of the measurements europa.eudemarcheiso17025.com. Linearity establishes a proportional relationship between the analyte concentration and the instrument response over a defined range europa.eulabmanager.com. Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters peerj.comelementlabsolutions.com.

Quality control procedures involve the regular analysis of control samples to monitor the performance of the analytical method over time ca.gov. This includes using laboratory blanks, reference materials, and spiked samples to assess for contamination, accuracy, and matrix effects ca.gov. Guidelines from bodies like the International Conference on Harmonisation (ICH) provide frameworks for the validation of analytical procedures in pharmaceutical research europa.eudemarcheiso17025.comlabmanager.com. Implementing rigorous QC and validation protocols is essential for generating reliable data on the purity, identity, and concentration of this compound and its analogs. For example, analytical control using NMR purity (>98%) and HPLC area normalization (>99.5%) is part of quality control principles in synthesis .

Ligand Fishing and Bio-affinity Based Assays for Target Binding Research

Ligand fishing and bio-affinity based assays are techniques used to investigate the binding interactions between a compound (ligand) and its biological target, such as a protein researchgate.netfrontiersin.org. These methods are valuable in drug discovery and target identification research. Ligand fishing typically involves immobilizing the biological target on a solid support and then exposing it to a mixture containing potential ligands. Compounds that bind to the target are "fished" out of the mixture and can then be identified using analytical techniques like mass spectrometry researchgate.netfrontiersin.org.

Bio-affinity chromatography is a related technique where a biological target is immobilized as the stationary phase in a chromatographic column. The retention of compounds on this column can provide information about their binding affinity to the immobilized target frontiersin.org. These assays can be performed in off-line or on-line modes and are particularly useful for screening complex mixtures, such as natural product extracts, to find compounds that interact with a specific protein researchgate.netfrontiersin.org.

Preclinical and in Vitro Biological Research Applications of Phthalofyne

Antimicrobial Activity Investigations in Research Models

Research into the antimicrobial properties of Phthalofyne (B86886) has explored its inhibitory effects on pathogenic microorganisms in various research settings. These investigations aim to identify the spectrum of its activity and its efficacy against specific microbial strains.

Broad-Spectrum Inhibitory Effects on Pathogenic Microorganisms

Studies indicate that this compound may exert antimicrobial effects by disrupting metabolic processes in pathogens wikipedia.org. While detailed broad-spectrum data for this compound itself is limited in the available information, research has explored its effectiveness against various microorganisms wikipedia.org. The potential for broad-spectrum activity is a significant area of investigation in antimicrobial research, seeking compounds active against a wide range of bacteria, fungi, and other microbes uniprot.orgwikimedia.orguniprot.org.

Efficacy Studies against Specific Bacterial Strains in Research Settings

This compound has been tested against a range of bacterial strains in research settings, demonstrating notable inhibitory effects on pathogenic bacteria wikipedia.org. This suggests its potential as an antimicrobial agent wikipedia.org. Comparative studies in antimicrobial research often evaluate the efficacy of compounds against specific bacterial strains, including both Gram-positive and Gram-negative bacteria, to determine their potency and spectrum of activity uniprot.orgfishersci.caresearchgate.netmims.com. While specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of bacterial strains is not detailed in the provided information, its demonstrated inhibitory effects highlight its relevance for further investigation in targeted antibacterial studies wikipedia.org.

Anticancer Potential Studies in In Vitro and Non-Human In Vivo Models

Investigations into the anticancer potential of this compound and its derivatives have been conducted using in vitro and non-human in vivo models. These studies focus on evaluating cytotoxic effects on cancer cell lines and exploring mechanisms such as apoptosis induction.

Cytotoxic Effects on Various Cancer Cell Lines

Studies have indicated that derivatives of this compound can possess cytotoxic effects against various cancer cell lines wikipedia.org. Research into related compounds and general anticancer agents frequently involves evaluating their ability to induce cell death or inhibit the proliferation of different cancer cell types in laboratory settings. These in vitro studies are a crucial step in identifying potential anticancer agents and understanding their direct impact on cancer cells. While specific data on the cytotoxic effects of this compound itself across a broad panel of cancer cell lines is not extensively detailed in the provided information, the observed activity of its derivatives suggests a promising area for further research wikipedia.org.

Research on Apoptosis Induction Mechanisms in Cancer Cells

This compound has shown potential anticancer properties through mechanisms that involve apoptosis induction in cancer cells wikipedia.org. Apoptosis, or programmed cell death, is a key target mechanism for many anticancer therapies. Research in this area investigates how compounds trigger the cellular pathways that lead to self-destruction in cancer cells. The compound's mechanism may involve the modulation of apoptotic pathways, leading to increased cancer cell death wikipedia.org. The exact pathways remain under investigation, but preliminary findings highlight its potential as an anticancer agent through this mechanism wikipedia.org. Studies on related compounds, such as phthalazine (B143731) derivatives, have also explored apoptosis induction in cancer cell lines.

Antiparasitic Activity Research in Non-Human Models

This compound has been investigated for its efficacy as a therapeutic agent against parasitic infections wikipedia.org. Research in non-human models has provided insights into its activity against specific parasites.

Studies have demonstrated the giardiacidal activity of this compound against Giardia muris in a comparative study wikipedia.org. In a controlled laboratory setting, administration of this compound to mice infected with Giardia muris resulted in a significant reduction in parasite load, suggesting its potential as an effective treatment for giardiasis wikipedia.org. Historically, this compound has also been documented for its effectiveness in treating infections caused by Trichuris trichiura, with reports indicating a significant reduction in parasite eggs in stool samples following treatment in historical studies wikipedia.org. The compound's activity against these parasites in non-human models highlights its historical and potential relevance in antiparasitic research.

| Compound Name | PubChem CID |

| This compound | 8573 |

| Chloramphenicol | 5959 |

| Amphotericin B | 5280965 |

| Organism Name | NCBI Taxonomy ID |

| Giardia muris | 5742 |

| Trichuris trichiura | 36087 |

Studies on Giardiacidal Activity in Animal Models (e.g., Giardia muris in mice)

Studies have investigated the efficacy of this compound against Giardia muris, a protozoan parasite that infects the intestines of mammals, including mice, and serves as a model for human giardiasis caused by Giardia duodenalis. nih.govnih.govcriver.com Research in a controlled laboratory setting involving mice infected with Giardia muris demonstrated that administration of this compound led to a significant reduction in the parasite load. This finding suggests this compound's potential as an effective treatment candidate for giardiasis in animal models. Comparative studies have indicated that this compound exhibited significant efficacy against Giardia muris when compared to other compounds like amphotericin B.

Research on Metabolic Disruption in Parasitic Organisms

The mechanism of action of this compound is not yet fully elucidated, but it is believed to exert its effects by interacting with specific molecular targets and pathways within parasitic organisms. In the context of its activity against parasitic worms, this compound is thought to disrupt their metabolic processes, ultimately leading to their death. Research suggests that this compound may exert antimicrobial effects by interfering with metabolic processes in pathogens. Studies have hypothesized that this compound disrupts mitochondrial electron transport in certain parasitic worms, although the precise targets remain uncharacterized. This ambiguity has driven ongoing investigations into the structure-activity relationships of related compounds. While specific detailed data tables on this compound's direct impact on parasitic metabolism were not extensively found in the search results, the general understanding is that metabolic disruption is a key aspect of its antiparasitic activity. Other research on different compounds has highlighted the importance of lipid metabolism, such as phosphatidylcholine metabolism, as a target for disrupting parasite growth in organisms like Toxoplasma gondii. nih.gov Similarly, studies on other antiparasitic agents have explored mechanisms involving the inhibition of enzymes like fumarate (B1241708) reductase, which is crucial for energy generation in some worms, or the disruption of glucose transport and glycogen (B147801) metabolism. biologydiscussion.com These examples from research on other antiparasitic compounds illustrate the broader field of metabolic targeting in parasite control, a principle believed to be relevant to this compound's activity.

Metabolism Studies of Phthalofyne in Research Systems Non Human/non Clinical

Investigation of Phthalofyne's Metabolic Pathways in Model Organisms

Model organisms are widely used in research due to their practical advantages, such as ease of manipulation, relatively low cost, short generation times, and amenability to experimental techniques. core.ac.ukunina.it They serve as valuable systems for studying metabolic pathways, including how organisms process and transform chemical compounds. core.ac.uknih.gov While specific detailed studies on this compound's metabolic pathways in a wide range of model organisms were not extensively found in the search results, research on the metabolism of other compounds, particularly phthalate (B1215562) esters, in various organisms provides a relevant context.

Studies on the biodegradation of mono-alkyl phthalate esters (MPEs), which are primary metabolites of di-alkyl phthalate esters (DPEs), in marine and freshwater sediments using microbial communities as model systems have been conducted. sfu.ca These studies indicate that MPEs can be degraded by microorganisms in natural sediments, suggesting the presence of enzymatic processes capable of breaking down ester linkages. sfu.ca The degradation rates observed in these studies highlight the potential for microbial metabolism to influence the environmental fate of phthalate-related compounds. sfu.ca

Genome-scale metabolic models (GEMs) are computational tools that can simulate the metabolism of various organisms, including bacteria and eukaryotes. nih.govmdpi.com These models can help predict metabolic phenotypes and elucidate metabolic pathways based on genomic and other 'omics' data. nih.govmdpi.com While no specific GEMs for This compound (B86886) metabolism were identified, the application of such modeling techniques to model organisms could potentially be used to predict or investigate possible metabolic transformations of this compound. nih.govmdpi.com

Enzymatic Transformations and Biotransformation Research in Biological Matrices

Biotransformation is the process by which organic compounds are transformed, often with the help of enzymes from organisms. researchgate.net This process can occur in various biological matrices, including microbial cultures, enzyme preparations, and cellular extracts. Enzymes play a key role in these transformations, catalyzing specific reactions that alter the chemical structure of the compound. nih.govfrontiersin.org

Research into the biotransformation of various natural products by gut microbes, for instance, highlights the diversity of enzyme systems present in microorganisms and their ability to transform complex molecules. frontiersin.org These enzymatic transformations can involve reactions such as demethylation, deglycosylation, and cleavage of chemical rings. frontiersin.org

Biotransformation research often involves identifying the enzymes responsible for specific reactions and understanding the pathways involved. researchgate.netnih.gov This can be done through in vitro studies using isolated enzymes or cellular fractions, as well as in vivo studies in model organisms. The complexity of biotransformation pathways can vary, involving multiple enzymatic steps. nih.gov

Research on Environmental Fate and Biodegradation of this compound

The environmental fate of a chemical compound describes how it is distributed, transformed, and accumulated in the environment. Biodegradation, the breakdown of compounds by living organisms, particularly microorganisms, is a significant process influencing the environmental fate of many chemicals. nih.gov

Studies on the biodegradation of related compounds, such as phthalate esters, in natural sediments indicate that these substances can be degraded by microbial activity. sfu.ca The rate and extent of biodegradation can be influenced by factors such as temperature and the presence of adapted microbial communities. sfu.caecetoc.org

Assessing biodegradation often involves laboratory tests that measure the disappearance of the parent compound or the production of mineralization products like carbon dioxide. nih.gov Ready biodegradation tests, for example, assess the potential for a substance to be rapidly and ultimately degraded in the environment. ecetoc.orgeuropa.eu A substance is generally considered readily biodegradable if it achieves a certain level of degradation within a specific timeframe in these tests. ecetoc.orgeuropa.eu

While specific ready biodegradation data for this compound was not found, information on related compounds suggests that microbial communities in various environmental compartments can play a role in their breakdown. The presence of ester linkages in this compound's structure suggests that it could be susceptible to enzymatic hydrolysis by environmental microorganisms.

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate properties like biodegradation half-life based on the chemical structure of a compound. Molecular dynamics simulations can also be employed to model interactions with environmental matrices like soil organic matter. These computational approaches, combined with laboratory and field studies, contribute to understanding the environmental fate and biodegradation of chemicals. ecetoc.org

Patent Literature and Intellectual Property in Phthalofyne Research

Analysis of Historical and Current Patent Landscape Pertaining to Phthalofyne (B86886)

The patent landscape concerning this compound (PubChem CID 8573) reveals a history of its inclusion in intellectual property, primarily within the domain of parasiticidal compositions and related methodologies. While not the subject of a continuously evolving, dedicated patent portfolio in recent times, this compound has appeared in various patents over several decades.

Historically, this compound was noted in contexts related to meeting patent requirements, as indicated by a 1972 publication mentioning "Patent requirements met" for the compound wikimedia.org. A 1973 Federal Register entry also references a specific patent application number, 289,040, related to this compound wikimedia.org. This suggests early patent activity associated with the compound, likely covering its composition, synthesis, or initial uses.

In more recent decades, this compound has been cited or included in patents, often as one compound among a list of potential active agents within broader claims. For instance, a 1985 U.S. patent (US5135953A) lists this compound among various compounds for controlling endoparasites and ectoparasites in warm-blooded animals google.com.pg. Similarly, a 2004 patent (US 20040058896) also mentions this compound ncats.ioepo.org. Its appearance continues in later patents related to parasiticidal compositions, such as a 2015 patent application (US 2015/0309021 A1) and a 2019 patent (US9233100B2), where it is listed as a potential anthelmintic compound google.comgoogleapis.compatentbuddy.com. Research into this compound analogs for drug-resistant parasites in the period of 2001–2025 has been noted as being driven by patents like WO2015196014A1 .

The nature of these patents suggests that while this compound itself might not be the primary focus of novel patentable inventions currently, its known properties and historical use lead to its inclusion in intellectual property covering broader compositions or methods where it could be applicable. The patent landscape for this compound, therefore, is characterized by its presence as a component or example within patents for antiparasitic formulations and related technologies, rather than a standalone, actively patented compound with ongoing structural or application-specific innovation being protected.

Methodologies for Conducting Patent Searches in Academic Research

Conducting thorough patent searches is a crucial aspect of academic research, serving as a subset of the broader prior art search. It is essential for understanding the existing technological landscape, avoiding inadvertent infringement, and identifying opportunities for novel contributions mit.eduunitectra.ch. Unlike searching academic literature, patent searching involves navigating documents with specific legal structures and technical jargon, which can sometimes be intentionally complex unitectra.chuwaterloo.ca.

Several free online databases are available for conducting patent searches, including the United States Patent and Trademark Office (USPTO) database, Google Patents, the European Patent Office's Espacenet, and the World Intellectual Property Organization's (WIPO) Patentscope mit.eduunitectra.ch. Some university libraries may also provide access to specialized commercial patent databases unitectra.ch.

Effective patent searching employs various techniques. Keyword searching is fundamental, but it requires careful selection of terms, including synonyms and alternate descriptions, as patent titles may not always accurately reflect the content uwaterloo.ca. Utilizing Boolean operators (AND, OR, NOT) and proximity searches can help refine results patentpc.com. Another powerful technique involves leveraging patent classification codes, which categorize inventions based on their technical field patentpc.com. Exploring cross-references within patent documents can also uncover related prior art patentpc.com.

Academic researchers utilize patent searches for several key purposes. Firstly, patent literature can serve as an additional information source, particularly for technologies developed by companies that may not publish extensively in scientific journals unitectra.ch. Secondly, conducting a patentability search is vital when evaluating a new invention to determine if it is novel and non-obvious in light of existing patents and other prior art unitectra.ch. Thirdly, while less common for individual academics unless involved in a startup, freedom-to-operate (FTO) analysis, which assesses whether a new product or process can be commercialized without infringing existing patents, is a critical application of patent searching unitectra.ch.

Documenting the search strategy meticulously is important, especially given the potential legal ramifications in intellectual property matters uwaterloo.ca. Including searches of non-patent literature databases, such as academic journals and conference proceedings, is also crucial for a comprehensive prior art search patentpc.com. Tutorials and resources are available from patent offices and other organizations to help researchers develop their patent searching skills rutgers.edu.

Role of Patent Literature in Guiding Future Research and Development Directions

Patent literature plays a vital and often underestimated role in guiding future research and development (R&D) directions across various fields, including chemical and pharmaceutical research relevant to compounds like this compound. It serves as a unique and valuable source of technical information, with a significant portion of the innovations disclosed in patents not being published elsewhere errequadro.aiwipo.int.

By analyzing patent landscapes, researchers and organizations can gain a comprehensive overview of the state of the art in a specific technological area drugpatentwatch.comdilworthip.com. This understanding is crucial for avoiding the duplication of already patented inventions, thereby saving valuable time and resources errequadro.aiipcheckups.com. Patent analysis can highlight "white spaces" or areas within a technology where there is less patent activity, potentially indicating opportunities for novel research and development errequadro.ai.

Furthermore, patent literature helps in identifying emerging trends and potential disruptive innovations within a field drugpatentwatch.comdilworthip.comlexisnexisip.com. By examining newly filed patent applications, researchers can gain early insights into the technological directions being pursued by companies and other research institutions unitectra.ch. This foresight allows for the strategic alignment of research efforts with future market needs and technological advancements.

Patent documents also provide valuable competitive intelligence, revealing the key players in a technological space, their R&D focus, and the strength of their patent portfolios drugpatentwatch.comipcheckups.comlexisnexisip.com. This information can inform decisions about potential collaborations, partnerships, or licensing opportunities errequadro.aidrugpatentwatch.comlexisnexisip.com. Understanding competitor patent activity is also essential for developing "design around" strategies to avoid infringement ipcheckups.com.

For academic researchers, being aware of the patent landscape can influence the direction of their fundamental research, potentially leading to discoveries with higher potential for patentability and commercialization unitectra.chiamip.com. Patents facilitate the transfer of technology from research institutions to industry, bridging the gap between theoretical knowledge and practical applications iamip.com.

In essence, patent literature is more than just a legal instrument; it is a rich repository of technical, legal, and business information that can inform strategic decision-making, guide R&D investments, mitigate legal risks, and ultimately accelerate the pace of innovation errequadro.aidrugpatentwatch.comipcheckups.comlexisnexisip.com. For researchers working with compounds like this compound, understanding its patent history and the broader patent landscape in related applications is essential for navigating the intellectual property landscape and identifying promising avenues for future investigation.

Q & A

Basic Research Question

Q: What standardized in vitro and in vivo models are recommended for assessing Phthalofyne’s anthelmintic efficacy, and how should experimental controls be designed to minimize variability? Methodological Answer:

- Model Selection:

- In vitro: Use adult nematode motility assays (e.g., Haemonchus contortus L3 larvae) with PBS-based incubation protocols. Measure paralysis rates at 24-hour intervals .

- In vivo: Rodent models (e.g., experimentally infected mice) with dose-response studies (e.g., 10–50 mg/kg) to determine ED50. Include sham-treated controls to account for natural parasite clearance .

- Control Design:

Basic Research Question

Q: How can researchers validate the purity and stability of this compound in experimental formulations under varying storage conditions? Methodological Answer:

-

Analytical Techniques:

- HPLC-UV (C18 column, mobile phase: acetonitrile/water 70:30) to assess purity (>98% by peak area).

- Stability testing: Accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via LC-MS .

-

Data Reporting:

- Tabulate purity percentages and degradation kinetics (e.g., Arrhenius plots). Example:

Storage Condition Time (Months) Purity (%) Major Degradant (%) 25°C, dry 6 97.2 0.8 40°C, 75% RH 6 89.5 8.2

Advanced Research Question

Q: What integrative strategies reconcile contradictory data on this compound’s pharmacokinetic (PK) profiles across species, particularly regarding bioavailability and metabolite accumulation? Methodological Answer:

- Hypothesis-Driven Workflow:

- Comparative PK Studies: Conduct cross-species trials (e.g., rats vs. sheep) with identical dosing (oral, 25 mg/kg). Collect plasma samples at 0.5, 2, 6, and 24 hours.

- Metabolite Identification: Use high-resolution LC-QTOF-MS to map species-specific metabolites (e.g., hydroxylated vs. glucuronidated derivatives) .

- Computational Modeling: Apply physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences in CYP450 enzyme activity and enterohepatic recirculation .

- Contradiction Resolution:

Advanced Research Question

Q: How can researchers employ omics technologies (e.g., transcriptomics, proteomics) to elucidate this compound’s sublethal effects on non-target organisms in environmental toxicity studies? Methodological Answer:

- Experimental Design:

- Exposure Regimens: Acute (48-hour LC50) vs. chronic (10% LC50 for 30 days) exposure in model organisms (e.g., Daphnia magna).

- Omics Workflow:

RNA-Seq for differential gene expression (e.g., oxidative stress markers like SOD1, CAT).

TMT-labeled proteomics to quantify apoptosis-related proteins (e.g., caspases, Bcl-2).

- Data Integration: Use pathway enrichment tools (DAVID, STRING) to identify disrupted networks (e.g., mitochondrial dysfunction). Validate with qPCR and western blotting .

- Ethical Compliance: Adhere to OECD Test Guidelines 202 (acute toxicity) and 211 (chronic toxicity) for regulatory alignment .

Advanced Research Question

Q: What statistical frameworks are optimal for addressing batch-to-batch variability in high-throughput screens of this compound analogs for resistance reversal? Methodological Answer:

- Variability Mitigation:

- Experimental Replicates: Include triplicate technical replicates per batch and three independent biological replicates.

- Normalization: Apply Z-score normalization to account for plate-to-plate variability.

- Machine Learning: Use random forest classifiers to identify outlier batches and adjust IC50 values accordingly .

- Reporting Standards:

- Provide raw and normalized data in supplementary files.

- Disclose batch IDs and reagent lot numbers to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.